1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone
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Overview
Description
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring fused with a pyrrole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: This step introduces different groups into the alkyne.
Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone can be compared with similar compounds such as:
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole: Known for its use in neurodegenerative disease research.
(E)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Utilized in organic synthesis.
1-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Employed in medicinal chemistry.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
CAS No. |
35667-12-0 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H9NO3/c14-12(9-2-1-5-13-9)8-3-4-10-11(6-8)16-7-15-10/h1-6,13H,7H2 |
InChI Key |
YGDPVRWIDZITIB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CN3 |
Origin of Product |
United States |
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